Benperidol-d4

Description

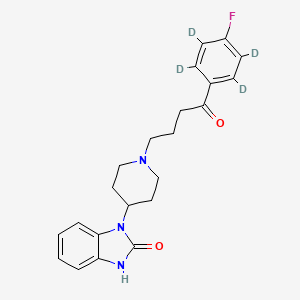

Structure

3D Structure

Properties

Molecular Formula |

C22H24FN3O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3-[1-[4-oxo-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i7D,8D,9D,10D |

InChI Key |

FEBOTPHFXYHVPL-ULDPCNCHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])F)[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Benperidol-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benperidol-d4, a deuterated analog of the potent antipsychotic drug Benperidol. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and illustrates the pharmacological context of its parent compound.

Introduction to this compound

This compound is a stable isotope-labeled form of Benperidol, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than the parent compound, while retaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods.[1] The use of a deuterated internal standard is a widely accepted practice in quantitative bioanalysis to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the analytical method.[1][2]

Primary Use in Research: An Internal Standard for Quantitative Analysis

The primary application of this compound in a research setting is as an internal standard in the quantification of Benperidol in biological matrices, such as plasma, serum, and tissue homogenates.[1] This is crucial for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Benperidol.

The co-elution of the analyte (Benperidol) and the internal standard (this compound) under identical chromatographic conditions, coupled with their distinct mass-to-charge ratios (m/z), allows for precise and accurate quantification, even at low concentrations.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the analysis of Benperidol using a deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The data is based on established methods for antipsychotic drug analysis.

Table 1: Mass Spectrometry Parameters for Benperidol and an Analog Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Benperidol | 382.2 | 165.1 |

| This compound (proxy: d8-Quetiapine) | 391.2 | 253.1 |

Note: The m/z values for this compound are inferred from a typical deuteration pattern and may vary depending on the specific labeled positions. The provided proxy is based on a validated method for a panel of antipsychotics.[3]

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Linearity Range for Benperidol | 1.44–240 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.44 ng/mL |

| Mean Extraction Efficiency | 52.2%–96.9% |

| Inter- and Intra-day Precision (%RSD) | < 15% |

| Accuracy | 85%–115% |

Data adapted from a validated LC-MS/MS method for the analysis of 35 antipsychotic drugs in human plasma.[3]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Benperidol in human plasma using this compound as an internal standard, based on established bioanalytical methods for antipsychotic drugs.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecule drugs from plasma samples.

-

Spiking: To 100 µL of human plasma, add a known concentration of this compound working solution. For calibration standards and quality control samples, also add the corresponding concentrations of Benperidol working solution.

-

Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Benperidol: 382.2 → 165.1

-

This compound (proxy): 391.2 → 253.1

-

-

Collision Energy and Other Parameters: These should be optimized for the specific instrument being used.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Benperidol using this compound.

Caption: Bioanalytical workflow for Benperidol quantification.

Signaling Pathway of Benperidol

Benperidol is a potent antagonist of the dopamine D2 receptor. Its antipsychotic effects are primarily attributed to the blockade of this receptor in the mesolimbic pathway of the brain. The following diagram illustrates the canonical G-protein coupled signaling pathway that is inhibited by Benperidol.

Caption: Benperidol's antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Benperidol in complex biological matrices. The methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for this potent antipsychotic agent.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

Benperidol-d4 as a Deuterium-Labeled Internal Standard: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the use of Benperidol-d4 as a deuterium-labeled internal standard for the quantitative analysis of the antipsychotic drug Benperidol in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction to Benperidol and the Role of Internal Standards

Benperidol is a potent butyrophenone antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Accurate and precise quantification of Benperidol in biological samples, such as plasma, is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and avoiding potential toxicity.

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for matrix effects and other sources of error. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, leading to more accurate and reliable data.[1][2][3]

This compound is a deuterated analog of Benperidol, where four hydrogen atoms on the fluorophenyl ring have been replaced with deuterium. This results in a mass increase of 4 Da, allowing for its differentiation from the unlabeled Benperidol by the mass spectrometer, while maintaining virtually identical chromatographic behavior and extraction efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of Benperidol and its deuterated internal standard, this compound, is presented below.

| Property | Benperidol | This compound |

| Chemical Formula | C₂₂H₂₄FN₃O₂ | C₂₂H₂₀D₄FN₃O₂ |

| Monoisotopic Mass | 397.1853 g/mol | 401.2104 g/mol |

| IUPAC Name | 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | 1-(1-(4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| Synonyms | Anquil, Frenactil, McN-JR-4584 | - |

Experimental Protocol: Quantification of Benperidol in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous analysis of multiple antipsychotic drugs, including Benperidol, in human plasma.[4] While the original method utilized analogue internal standards, this guide has been adapted for the use of this compound.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control sample, or calibration standard.

-

Add a specified amount of this compound working solution (as the internal standard).

-

Add 300 µL of protein precipitation solvent (e.g., a 70:30 v/v mixture of methanol and 0.1 M ZnSO₄(aq)).

-

Vortex the mixture for 3 minutes at 850 rpm.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | ACQUITY UPLC I-Class System with FL Sample Manager or equivalent |

| Column | XSelect™ HSS C18 SB XP Column, 100 Å, 2.5 µm, 2.1 mm x 30 mm |

| Column Temperature | 45 °C |

| Sample Temperature | 5 °C ± 2 °C |

| Injection Volume | 15 µL |

| Flow Rate | 0.600 mL/min |

| Mobile Phase A | 2 mM ammonium acetate in Water + 0.1% formic acid |

| Mobile Phase B | 2 mM ammonium acetate in Methanol + 0.1% formic acid |

| Gradient | Time (min) |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| MS System | Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument |

| Cone Voltage | Optimized for each analyte |

| Collision Energy | Optimized for each transition |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Benperidol | 398.2 | 165.1 | Auto | 40 | 30 |

| 398.2 | 221.1 | Auto | 40 | 20 | |

| This compound | 402.2 | 169.1 | Auto | 40 | 30 |

| 402.2 | 225.1 | Auto | 40 | 20 |

Note: The MRM transitions for Benperidol are based on the referenced method.[4] The transitions for this compound are inferred based on the +4 Da mass shift due to deuterium labeling. Optimal cone voltages and collision energies should be determined empirically on the specific instrument being used.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Benperidol | 1.44 – 240 | ≥ 0.99 |

Data adapted from a method including Benperidol.[4]

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | (e.g., 1.44) | ≤ 20% | ≤ 20% | ± 20% |

| Low QC | (e.g., 5) | ≤ 15% | ≤ 15% | ± 15% |

| Mid QC | (e.g., 50) | ≤ 15% | ≤ 15% | ± 15% |

| High QC | (e.g., 200) | ≤ 15% | ≤ 15% | ± 15% |

LLOQ: Lower Limit of Quantification. QC: Quality Control. Acceptance criteria are based on standard bioanalytical method validation guidelines.

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | (e.g., 5) | 85 - 115 | 85 - 115 |

| High QC | (e.g., 200) | 85 - 115 | 85 - 115 |

Acceptance criteria are based on standard bioanalytical method validation guidelines. The use of a stable isotope-labeled internal standard like this compound is expected to effectively compensate for variability in recovery and matrix effects.

Visualizations

Chemical Structures

Caption: Chemical structures of Benperidol and this compound.

Bioanalytical Workflow

Caption: General workflow for the quantification of Benperidol using this compound.

Principle of Quantification using an Internal Standard

Caption: Principle of stable isotope dilution analysis.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of Benperidol in biological matrices by LC-MS/MS. Its use minimizes the impact of sample preparation variability and matrix effects, leading to robust and reliable bioanalytical data. The detailed experimental protocol and validation parameters provided in this guide offer a solid foundation for researchers and scientists to develop and implement a high-quality analytical method for Benperidol in their laboratories.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Benperidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Benperidol-d4, a deuterated analog of the potent antipsychotic drug Benperidol. Given its primary application as an internal standard in analytical and pharmacokinetic studies, this document details its synthesis, chemical characteristics, and a typical experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction

Benperidol is a high-potency butyrophenone antipsychotic agent characterized by its strong dopamine D2 and D4 receptor antagonism.[1] this compound is a stable isotope-labeled version of Benperidol, specifically deuterated on the fluorophenyl ring. This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis of Benperidol in biological matrices by mass spectrometry.[2][3] The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to highly accurate and precise measurements.

Chemical Properties and Data

Table 1: Physical and Chemical Properties

| Property | Benperidol | This compound | Source |

| IUPAC Name | 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | 1-(1-(4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | [1],[2] |

| Molecular Formula | C₂₂H₂₄FN₃O₂ | C₂₂H₂₀D₄FN₃O₂ | [1],[3] |

| Molecular Weight | 381.45 g/mol | 385.47 g/mol | [1],[3] |

| CAS Number | 2062-84-2 | Not available | [1] |

| Melting Point | 170-172 °C | Not available | |

| Appearance | White to yellowish powder | Not available | |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | [3] |

Table 2: Pharmacological Data (for Benperidol)

| Target | Action | Affinity (Ki) | Source |

| Dopamine D2 Receptor | Antagonist | 0.027 nM | [1] |

| Dopamine D4 Receptor | Antagonist | 0.066 nM | [1] |

| Serotonin 5-HT2A Receptor | Antagonist | 3.75 nM | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the known synthesis of Benperidol and general methods for isotopic labeling, a plausible synthetic route is proposed below. The key step is the preparation of a deuterated precursor, 4-chloro-1-(4-fluorophenyl-d4)butanone.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Synthesis of 4-chloro-1-(4-fluorophenyl-d4)butanone: This intermediate is likely prepared via a Friedel-Crafts acylation of deuterated fluorobenzene with 4-chlorobutyryl chloride.

-

Alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine: The deuterated butyrophenone intermediate is then used to alkylate 4-(2-keto-1-benzimidazolinyl)piperidine to yield this compound.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Stage 1: Synthesis of 4-chloro-1-(4-fluorophenyl-d4)butanone

-

Materials: Fluorobenzene-d5, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add 4-chlorobutyryl chloride dropwise.

-

After stirring for 15 minutes, add fluorobenzene-d5 dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield 4-chloro-1-(4-fluorophenyl-d4)butanone.

-

Stage 2: Synthesis of this compound

-

Materials: 4-(2-keto-1-benzimidazolinyl)piperidine, 4-chloro-1-(4-fluorophenyl-d4)butanone, sodium carbonate (Na₂CO₃), potassium iodide (KI), N,N-dimethylformamide (DMF).

-

Procedure:

-

A mixture of 4-(2-keto-1-benzimidazolinyl)piperidine, 4-chloro-1-(4-fluorophenyl-d4)butanone, Na₂CO₃, and a catalytic amount of KI in DMF is heated to 80-90 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12-16 hours).

-

The reaction mixture is cooled to room temperature and poured into water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude this compound is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

Application in Bioanalytical Methods

This compound is primarily used as an internal standard for the quantification of Benperidol in biological samples, such as plasma or serum, using LC-MS/MS. A general workflow for such an analysis is described below.

Experimental Workflow for Quantification of Benperidol

Caption: General workflow for Benperidol quantification using LC-MS/MS.

Detailed Experimental Protocol (Generic)

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 10 µL of a this compound internal standard solution of a known concentration (e.g., 100 ng/mL in methanol).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Benperidol transition (hypothetical): m/z 382.2 → 165.1

-

This compound transition (hypothetical): m/z 386.2 → 165.1

-

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of Benperidol to this compound against the concentration of the Benperidol standards.

-

The concentration of Benperidol in the unknown samples is determined from the calibration curve using the measured peak area ratio.

-

Conclusion

This compound is an essential tool for the accurate and precise quantification of Benperidol in biological matrices. While detailed synthetic and analytical data for the deuterated compound are not extensively published, this guide provides a robust framework based on the known chemistry of Benperidol and established analytical methodologies. The proposed synthetic route and the generic LC-MS/MS protocol offer a solid starting point for researchers and drug development professionals working with this important antipsychotic agent. Further research to fully characterize this compound and optimize its synthesis would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Mechanism of Action of Benperidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a potent butyrophenone antipsychotic, exerts its primary therapeutic effects through high-affinity antagonism of the dopamine D2 receptor. Discovered by Janssen Pharmaceutica in 1961 and marketed since 1966, it is one of the most potent neuroleptics available.[1] This guide provides a comprehensive technical overview of the molecular mechanism of action of Benperidol, detailing its pharmacodynamics, pharmacokinetics, and the downstream signaling cascades it modulates. It is intended to serve as a resource for researchers and professionals involved in neuropsychiatric drug discovery and development.

Pharmacodynamics: Receptor Binding Profile and Primary Mechanism of Action

Benperidol's principal mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[2] Hyperactivity in dopaminergic pathways, particularly in the mesolimbic system, is strongly implicated in the pathophysiology of psychosis.[2] By antagonizing D2 receptors, Benperidol mitigates the effects of excess dopamine, thereby alleviating psychotic symptoms such as hallucinations and delusions.[2]

Benperidol exhibits an exceptionally high affinity for the dopamine D2 receptor, with reported Ki values as low as 0.027 nM.[1] It also shows high affinity for the D4 receptor (Ki = 0.066 nM).[1] Its affinity for the serotonin 5-HT2A receptor is weaker (Ki = 3.75 nM), contributing to its classification as a typical antipsychotic.[1] In high doses, Benperidol also demonstrates antihistaminergic and alpha-adrenergic properties, while possessing minimal anticholinergic effects.[1][2]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of Benperidol in comparison to other selected typical and atypical antipsychotic drugs. Lower Ki values indicate higher binding affinity.

| Receptor | Benperidol | Haloperidol | Chlorpromazine | Clozapine | Risperidone | Olanzapine |

| Dopamine D1 | 4,100 | 20-30 | 10-50 | 85 | 5-20 | 31 |

| Dopamine D2 | 0.027 | 1-2 | 1-10 | 125-200 | 3-6 | 11 |

| Dopamine D3 | - | 0.7 | - | 40 | 7.5 | 49 |

| Dopamine D4 | 0.066 | 0.5-5 | 20-40 | 9-20 | 7-10 | 27 |

| Serotonin 5-HT1A | - | 1000 | 1000 | 180 | 170 | 320 |

| Serotonin 5-HT2A | 3.75 | 30-50 | 3-15 | 13-20 | 0.2-0.5 | 4 |

| Histamine H1 | High Dose | 20-100 | 3-10 | 7 | 20 | 7 |

| Adrenergic α1 | High Dose | 5-20 | 5-20 | 7 | 2-5 | 19 |

| Muscarinic M1 | Minimal | >1000 | 10-30 | 1.9 | >1000 | 20 |

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Downstream Signaling Pathways

The antagonism of the D2 receptor by Benperidol initiates a cascade of intracellular signaling events. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Modulation of Adenylyl Cyclase and cAMP Levels

Activation of Gi/o proteins by dopamine binding to D2 receptors leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). By blocking this interaction, Benperidol disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels. This modulation of the cAMP pathway is a cornerstone of its antipsychotic effect.

D2 Receptor Antagonism and cAMP Pathway

Regulation of the Akt/GSK-3 Signaling Cascade

Recent research has highlighted the role of the Akt/Glycogen Synthase Kinase-3 (GSK-3) signaling pathway in the mechanism of action of antipsychotics. Dopamine D2 receptor activation can lead to the inactivation of Akt and subsequent activation of GSK-3. By antagonizing the D2 receptor, antipsychotics like Benperidol are thought to promote the phosphorylation and inactivation of GSK-3β, a key regulatory kinase involved in numerous cellular processes, including gene expression and synaptic plasticity.

Akt/GSK-3 Signaling Pathway Modulation

Influence on DARPP-32 Phosphorylation

Dopamine and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), is a crucial integrator of dopamine signaling in striatal neurons. Its phosphorylation state, which dictates its activity as a protein phosphatase-1 (PP-1) inhibitor, is modulated by the cAMP/PKA pathway. By increasing cAMP levels, Benperidol indirectly leads to the phosphorylation of DARPP-32 at Threonine-34. This, in turn, inhibits PP-1, amplifying the signaling cascade initiated by D2 receptor blockade.

Pharmacokinetics

Benperidol is well absorbed after oral administration but undergoes extensive first-pass metabolism.[1][2] This leads to a relatively low oral bioavailability. The elimination half-life is approximately 8 hours.[1] Only a small fraction (about 1%) of the unchanged drug is excreted in the urine.[1]

Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Population |

| Elimination Half-life (t½) | ~8 hours[1] | Oral | Healthy Volunteers |

| Time to Peak Plasma Concentration (Tmax) | 2.27 ± 0.57 hours | Oral (4 mg single dose) | Healthy Volunteers |

| Volume of Distribution (Vd) | 5.19 ± 1.99 L/kg | Oral (4 mg single dose) | Healthy Volunteers |

| Urinary Excretion (unchanged) | ~1%[1] | - | - |

| Metabolism | Extensive first-pass metabolism[1][2] | - | - |

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes, likely CYP3A4[2] | - | - |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of Benperidol for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptor cDNA) or from specific brain regions (e.g., striatum for D2, cortex for 5-HT2A) are prepared by homogenization and centrifugation.

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Benperidol are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the respective receptor.

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Benperidol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

Objective: To measure the in vivo occupancy of dopamine D2 receptors by Benperidol in the human brain.

Methodology:

-

Radiotracer Administration: A PET radiotracer with high affinity for the D2 receptor (e.g., [¹¹C]raclopride) is administered intravenously to the subject.

-

PET Scanning: The subject is positioned in a PET scanner, and dynamic imaging of the brain is performed to measure the uptake and binding of the radiotracer over time.

-

Baseline Scan: A baseline PET scan is conducted before the administration of Benperidol to determine the baseline D2 receptor availability.

-

Benperidol Administration: The subject is treated with a therapeutic dose of Benperidol.

-

Post-Dose Scan: After a sufficient time for Benperidol to reach steady-state concentrations in the brain, a second PET scan is performed using the same radiotracer.

-

Image Analysis: Regions of interest (ROIs), such as the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region), are delineated on the PET images.

-

Quantification of Occupancy: The binding potential (BP) of the radiotracer in the ROIs is calculated for both the baseline and post-dose scans. The receptor occupancy is then calculated as the percentage reduction in the binding potential after Benperidol administration.

Conclusion

Benperidol is a highly potent typical antipsychotic that primarily functions as a high-affinity antagonist of the dopamine D2 receptor. Its mechanism of action involves the modulation of key downstream signaling pathways, including the adenylyl cyclase/cAMP, Akt/GSK-3, and DARPP-32 pathways. While its pharmacokinetic profile is characterized by extensive first-pass metabolism, its potent pharmacodynamic effects make it an important therapeutic agent in specific clinical contexts. A thorough understanding of its molecular mechanism of action is crucial for the rational design of novel antipsychotic drugs with improved efficacy and side-effect profiles.

References

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies of Benperidol Using Benperidol-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Benperidol-d4 as an internal standard in the pharmacokinetic analysis of Benperidol. Detailed protocols for sample preparation and LC-MS/MS analysis are provided to ensure accurate and reproducible results in research and drug development settings.

Introduction

Benperidol is a potent butyrophenone antipsychotic agent that primarily acts as a dopamine D2 receptor antagonist. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound's chemical and physical properties are nearly identical to Benperidol, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variability and improving the accuracy and precision of the quantification.

Pharmacokinetic Parameters of Benperidol

A summary of key pharmacokinetic parameters for Benperidol is presented in Table 1. This data is essential for designing pharmacokinetic studies, including determining sampling time points and predicting drug accumulation and washout periods.

Table 1: Pharmacokinetic Parameters of Benperidol

| Parameter | Intravenous (6 mg) | Oral (6 mg Liquid) | Oral (6 mg Tablet) | Reference |

| Tmax (Time to Peak Concentration) | N/A | 1.0 h | 2.7 h | [1] |

| Cmax (Peak Plasma Concentration) | N/A | 10.2 ng/mL | 7.3 ng/mL | [1] |

| t½ (Elimination Half-life) | 5.80 h | 5.5 h | 4.7 h | [1] |

| Volume of Distribution (Vd) | 4.21 L/kg | N/A | N/A | [1] |

| Clearance (CL) | 0.50 L/(h*kg) | N/A | N/A | [1] |

| Absolute Bioavailability | N/A | 48.6% | 40.2% | [1] |

Signaling Pathway of Benperidol

Benperidol exerts its antipsychotic effects primarily through the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of Benperidol to the D2 receptor inhibits the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission.

References

Application Note: Quantitative Analysis of Benperidol in Plasma using LC-MS/MS with Benperidol-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benperidol is a potent butyrophenone antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders. Accurate and reliable quantification of Benperidol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benperidol in human plasma. The use of a stable isotope-labeled internal standard, Benperidol-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.

The principle of using a stable isotope-labeled internal standard (SIL-IS) is to add a known concentration of the labeled compound to the unknown sample at the beginning of the analytical process. The SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. It co-elutes with the analyte and experiences similar ionization and matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Experimental Protocols

Materials and Reagents

-

Benperidol reference standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Zinc sulfate

-

Human plasma (drug-free)

-

Deionized water

Stock and Working Solutions

-

Benperidol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Benperidol reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Benperidol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the protein precipitation solvent to the desired concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1]

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 100 µL of the protein precipitation solvent (a mixture of 70:30 (v/v) methanol and 0.1M aqueous zinc sulfate) containing the this compound internal standard.[1]

-

Vortex the mixture briefly to ensure thorough mixing.

-

Centrifuge the samples at 18,000 x g for five minutes at room temperature to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | ACQUITY UPLC I-Class System or equivalent[1] |

| Column | XSelect™ HSS C18 SB XP Column, 100 Å, 2.5 µm, 2.1 mm x 30 mm[1] |

| Column Temperature | 45 °C[1] |

| Sample Temperature | 5 °C[1] |

| Injection Volume | 15 µL[1] |

| Flow Rate | 0.600 mL/min[1] |

| Mobile Phase A | 2 mM ammonium acetate in Water + 0.1% formic acid[1] |

| Mobile Phase B | 2 mM ammonium acetate in Methanol + 0.1% formic acid[1] |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 2.50 | 5 | 95 |

| 3.50 | 5 | 95 |

| 3.60 | 95 | 5 |

| 5.00 | 95 | 5 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| MS System | Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for analyte |

| Cone Voltage | Optimized for analyte |

| Collision Energy | Optimized for analyte |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Benperidol | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically |

Data Presentation

The following tables summarize the expected performance characteristics of the method based on a similar validated assay for multiple antipsychotics, including Benperidol.[1]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Benperidol | 1.44 – 240 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | e.g., 4.32 | ≤ 7.4 | ≤ 8.7 | Within ±15% |

| Medium | e.g., 48 | ≤ 7.4 | ≤ 8.7 | Within ±15% |

| High | e.g., 192 | ≤ 7.4 | ≤ 8.7 | Within ±15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | e.g., 4.32 | 91.5 – 108.7 | Minimal |

| High | e.g., 192 | 85.7 – 112.7 | Minimal |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Benperidol in plasma.

Caption: Principle of using a stable isotope-labeled internal standard for quantitative analysis.

References

High-Performance Liquid Chromatography Methods for the Analysis of Benperidol

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benperidol in various matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for research, quality control, and pharmacokinetic studies.

Introduction

Benperidol is a potent butyrophenone antipsychotic agent used in the treatment of schizophrenia and other psychotic disorders. Accurate and reliable analytical methods are crucial for determining its concentration in pharmaceutical formulations and biological samples. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document details a validated HPLC method with electrochemical detection for the determination of Benperidol and its reduced metabolite.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of Benperidol is presented in the table below. These parameters are based on established methods and can be adapted for various applications.[1]

| Parameter | Value |

| Mobile Phase | 0.15 M acetate buffer (pH 4.7) containing 25% (w/w) acetonitrile |

| Stationary Phase | Cyanopropyl silica gel column (5 µm; 250 mm x 4.6 mm I.D.) |

| Flow Rate | Isocratic |

| Detection | Electrochemical |

| Internal Standard | Spiperone |

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described HPLC method for Benperidol analysis.

| Analyte | Limit of Detection (LOD) |

| Benperidol | 0.5 ng/mL[1] |

| Reduced Metabolite (TVX Q 5402) | 0.5 ng/mL[1] |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benperidol reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from the expected sample concentrations.

Sample Preparation from Human Plasma

This protocol describes a two-step solid-phase extraction (SPE) procedure for the extraction of Benperidol and its metabolite from human plasma.[1]

-

Plasma Sample: Collect 1 mL of human plasma.

-

Internal Standard Spiking: Add a known amount of the internal standard (Spiperone) to the plasma sample.

-

Solid-Phase Extraction (SPE):

-

Step 1 (Reversed-Phase): Pass the plasma sample through a reversed-phase SPE cartridge.

-

Step 2 (Cation-Exchange): Subsequently, pass the eluate through a cation-exchange SPE cartridge. This two-step process enhances sample purity.[1]

-

-

Elution: Elute the analytes from the SPE cartridge with a suitable solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

-

Injection: The reconstituted sample is now ready for injection into the HPLC system.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of Benperidol from sample preparation to data acquisition.

Caption: Workflow for Benperidol HPLC analysis.

Stability-Indicating Methods

While the provided protocol is robust for pharmacokinetic studies, the development of a stability-indicating HPLC method is crucial for assessing the stability of Benperidol in pharmaceutical formulations. Such methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical method is specific for the intact drug. Although a specific stability-indicating method for Benperidol was not detailed in the searched literature, the principles for developing such a method would involve subjecting Benperidol solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) and then developing an HPLC method that can resolve the resulting degradation products from the parent drug.[2][3]

Simultaneous Analysis of Antipsychotics

In clinical and forensic settings, it is often necessary to screen for multiple antipsychotic drugs simultaneously. Several HPLC methods have been developed for the concurrent determination of various antipsychotics.[4][5][6] These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. While these methods may not have been specifically validated for Benperidol, they provide a good starting point for developing a multi-analyte method that includes Benperidol.

Concluding Remarks

The HPLC method detailed in this document provides a reliable and sensitive approach for the quantitative analysis of Benperidol and its primary metabolite in human plasma. The provided protocols and workflows offer a comprehensive guide for researchers and professionals in the field of drug development and analysis. For routine quality control of pharmaceutical formulations, further development and validation of a stability-indicating HPLC method are recommended.

References

- 1. Determination of benperidol and its reduced metabolite in human plasma by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Development and validation of a stability indicating rp-hplc method for simultaneous determination of haloperidol and benzhexol in pharmaceutical combined dosage forms | International Journal of Development Research (IJDR) [journalijdr.com]

- 4. Simultaneous determination of four antipsychotic drugs in plasma by high-performance liquid chromatography. Application to management of acute intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Benperidol and Benperidol-d4 Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in the chromatographic analysis of Benperidol and its deuterated internal standard, Benperidol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for Benperidol and how can I fix it?

Peak tailing for basic compounds like Benperidol is a frequent issue in reversed-phase HPLC. It can lead to inaccurate integration and reduced sensitivity. The primary causes and solutions are outlined below.

-

Secondary Interactions with Residual Silanols: The stationary phases of many HPLC columns have exposed silanol groups (Si-OH) on the silica surface.[1] Benperidol, being a basic compound, can interact with these acidic silanols through ion exchange, leading to a secondary retention mechanism that causes peak tailing.[1][2]

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) suppresses the ionization of the silanol groups, thereby minimizing these secondary interactions.[1]

-

Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2] A concentration of around 10mM TEA is often sufficient.[2]

-

Solution 3: Choose an Appropriate Column: Modern columns, often referred to as Type B silica columns, have a lower content of free silanols and are manufactured to be metal-free, which significantly reduces peak tailing for basic compounds.[1] Alternatively, stationary phases with a positive surface charge can help suppress interactions with basic analytes.[1]

-

-

Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[3][4]

-

Column Bed Deformation: Voids or channels in the column packing can cause peak tailing.[4]

Q2: My resolution between Benperidol and this compound is poor. What steps can I take to improve it?

Achieving adequate resolution between an analyte and its deuterated internal standard is critical for accurate quantification. Here are some strategies to improve separation:

-

Optimize Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase can significantly impact selectivity.[6]

-

Adjust Mobile Phase pH: The retention of ionizable compounds like Benperidol is highly dependent on the mobile phase pH.[8][9]

-

Change the Stationary Phase: If optimizing the mobile phase does not provide sufficient resolution, changing the column chemistry is a powerful alternative.[6]

-

Gradient Optimization: For gradient methods, adjusting the slope of the gradient can improve the separation of closely eluting peaks.[13]

-

Solution: A shallower gradient will increase the run time but can provide better resolution.[13]

-

Q3: I am observing inconsistent retention times for Benperidol and this compound. What could be the cause and how do I address it?

Fluctuating retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the HPLC system, and the column.

-

Mobile Phase Issues:

-

Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when changing mobile phase composition.[13]

-

Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting a new sequence.

-

-

Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, or components can evaporate.

-

Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[5]

-

-

Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier.[5]

-

Solution: Filter the mobile phase and check for any signs of precipitation.[14]

-

-

-

HPLC System Leaks: A leak in the system will cause a drop in pressure and lead to variable flow rates and retention times.[5]

-

Solution: Inspect all fittings and connections for any signs of leakage and tighten or replace them as necessary.[5]

-

-

Column Temperature Fluctuations: The column temperature can affect retention times.[7]

-

Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

-

Experimental Protocols

Below is a sample experimental protocol for the analysis of a related compound, Haloperidol, which can be adapted as a starting point for Benperidol method development.

Sample HPLC Method for a Butyrophenone Analog

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 100 mM Potassium Dihydrogen Phosphate : Acetonitrile : Triethylamine (10:90:0.1, v/v/v) |

| pH | Adjusted to 3.5 with o-phosphoric acid |

| Flow Rate | 2 mL/min |

| Detection | UV at 230 nm |

| Internal Standard | Loratidine |

| Source: Adapted from a method for Haloperidol analysis.[15] |

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.

Caption: Troubleshooting workflow for peak tailing.

Caption: Workflow for improving peak resolution.

References

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. i01.yizimg.com [i01.yizimg.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]

- 11. agilent.com [agilent.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]

- 14. pharmacreations.com [pharmacreations.com]

- 15. scielo.br [scielo.br]

Technical Support Center: Optimizing LC Gradient for Benperidol and Metabolite Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) gradient separation of Benperidol and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Benperidol and its metabolites.

| Problem | Potential Cause | Suggested Solution |

| Poor Peak Resolution | Inadequate separation between Benperidol and its reduced metabolite. | 1. Optimize Gradient Slope: A shallower gradient can improve resolution. Start with a broad scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution window, then create a shallower gradient within that range. 2. Adjust Mobile Phase pH: Benperidol is a basic compound. Modifying the mobile phase pH can alter its ionization state and improve separation. For reversed-phase chromatography, a mobile phase pH around 2.7-4.7 is often effective.[1] 3. Change Stationary Phase: Consider a different column chemistry. A cyanopropyl or phenyl-hexyl column may offer different selectivity compared to a standard C18 column.[1] |

| Peak Tailing | Secondary interactions between the basic analytes and residual silanols on the silica-based column packing. | 1. Use a Low-Ionic-Strength Mobile Phase with an Appropriate Buffer: An acetate or formate buffer can help to minimize secondary interactions.[1] 2. Employ an End-Capped Column: Use a high-quality, end-capped C18 or similar column to reduce the number of available silanol groups. 3. Consider a Mixed-Mode or Positively Charged Stationary Phase: These columns are designed to minimize interactions with basic compounds, resulting in improved peak shape. |

| Peak Splitting or Shoulders | Co-elution of closely related impurities or issues with the injection solvent or column integrity. | 1. Verify Sample Purity: Ensure that the observed split is not due to an unresolved impurity. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion. If a stronger solvent is necessary for solubility, inject the smallest possible volume. 3. Check for Column Voids or a Blocked Frit: If all peaks are splitting, this may indicate a problem with the column. Backflushing the column or replacing the frit may resolve the issue. If the problem persists, the column may need to be replaced. |

| Inconsistent Retention Times | Poor column equilibration, temperature fluctuations, or changes in mobile phase composition. | 1. Ensure Adequate Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections. This is typically 5-10 column volumes. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Prepare Fresh Mobile Phase Daily: The composition of the mobile phase, especially the pH of aqueous buffers, can change over time. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for Benperidol and its reduced metabolite?

A1: A good starting point is a reversed-phase method using a C18 or cyanopropyl column.[1] Begin with a scouting gradient to determine the approximate elution time of your compounds. A typical scouting gradient would be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

Based on the results of the scouting run, you can then develop a more optimized, shallower gradient around the elution window of Benperidol and its metabolites.

Q2: What type of column is recommended for the separation of Benperidol?

A2: While a standard C18 column can be effective, a cyanopropyl column has been shown to provide good separation for Benperidol and its reduced metabolite.[1] For LC-MS/MS applications, a phenyl-hexyl column has also been used successfully for the analysis of a panel of antipsychotic drugs, including Benperidol.

Q3: How can I improve the peak shape for Benperidol, which is a basic compound?

A3: Peak tailing is a common issue for basic compounds like Benperidol. To improve peak shape:

-

Work at a Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or an acetate buffer at pH 4.7) will ensure that the analyte is in its protonated form and minimizes interactions with residual silanols on the column.[1]

-

Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups, reducing the sites for secondary interactions.

-

Consider a Lower Sample Concentration: Overloading the column can lead to peak fronting or tailing.

Q4: My peaks are splitting. What should I check first?

A4: First, determine if all peaks in your chromatogram are splitting or just the peaks of interest.

-

If all peaks are splitting: This usually indicates a problem before the separation occurs, such as a blocked column frit or a void in the column packing.

-

If only the analyte peaks are splitting: This could be due to the co-elution of an impurity, or an issue with the sample solvent being too different from the mobile phase. Try injecting a smaller volume or dissolving your sample in the initial mobile phase.

Q5: What detection method is suitable for Benperidol and its metabolites?

A5: Both UV and mass spectrometry (MS) are suitable detection methods.

-

UV Detection: Benperidol has UV absorbance maxima around 232 nm and 279 nm.

-

Mass Spectrometry (MS): LC-MS/MS provides high selectivity and sensitivity, which is particularly useful for analyzing complex biological samples. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of Benperidol.

Experimental Protocols

Sample Preparation (for Plasma Samples)

A two-step solid-phase extraction (SPE) can be employed for plasma samples:[1]

-

Reversed-Phase SPE: Condition a C18 SPE cartridge. Load the plasma sample. Wash with a weak organic solvent. Elute with a stronger organic solvent (e.g., methanol).

-

Cation-Exchange SPE: Further purify the eluate from the first step using a cation-exchange cartridge to isolate the basic compounds.

Initial LC Method

This is an isocratic method that can be adapted into a gradient method for optimization.[1]

| Parameter | Condition |

| Column | Cyanopropyl silica gel (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | 0.15 M Acetate Buffer (pH 4.7) : Acetonitrile (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Electrochemical or UV |

| Internal Standard | Spiperone |

Visualizations

Caption: Workflow for LC gradient optimization.

Caption: Troubleshooting decision tree.

References

Selecting the correct concentration of Benperidol-d4 internal standard

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benperidol-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Benperidol. It is an ideal internal standard (IS) for the quantification of Benperidol in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Benperidol, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variability in the analytical process, leading to more accurate and precise results.[1][2][3]

Q2: What is the recommended concentration of this compound to use?

A common practice is to use an internal standard concentration that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) of the analyte's calibration curve. For Benperidol, a typical calibration curve in human plasma ranges from 1.44 to 240 ng/mL.[4] Therefore, a suitable concentration for the this compound internal standard would be in the range of 80 to 120 ng/mL .

Q3: How should I prepare the this compound working solution?

-

Prepare a Stock Solution: Start by preparing a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare an Intermediate Solution: Dilute the stock solution to create an intermediate solution, for example, at 10 µg/mL in the same solvent.

-

Prepare the Working Solution: Further dilute the intermediate solution to your target concentration (e.g., 100 ng/mL) in a solvent compatible with your sample preparation procedure (e.g., 50:50 methanol:water). This working solution will be added to your calibration standards, quality control samples, and unknown samples.

Q4: Can I use a different internal standard for Benperidol analysis?

While a stable isotope-labeled internal standard like this compound is ideal, in its absence, a structural analog can be used. For example, d8-Quetiapine and d8-Brexpiprazole have been used as analogue internal standards for the quantification of Benperidol. However, it is crucial to validate the performance of any analogue internal standard to ensure it adequately mimics the behavior of Benperidol.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Poor or No this compound Signal | Incorrect mass transition settings in the MS method. | Verify the precursor and product ion m/z values for this compound. |

| Degradation of the internal standard. | Prepare a fresh working solution from your stock. Ensure proper storage of stock and working solutions (typically at -20°C or below). | |

| Issues with the LC-MS/MS system. | Check for leaks, ensure proper spray in the ion source, and confirm that the instrument is properly tuned. | |

| High Variability in this compound Peak Area | Inconsistent addition of the internal standard to samples. | Use a calibrated pipette and ensure consistent pipetting technique when adding the IS working solution. |

| Matrix effects (ion suppression or enhancement). | Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation). Ensure chromatographic separation of Benperidol from interfering matrix components. | |

| Instability of the autosampler. | Check the stability of the processed samples in the autosampler over the duration of the analytical run. | |

| Analyte (Benperidol) peak interferes with the Internal Standard (this compound) peak | Insufficient mass resolution. | Ensure your mass spectrometer is set to a resolution that can distinguish between the m/z of Benperidol and this compound. |

| In-source fragmentation of the analyte. | Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. | |

| Non-linear calibration curve | Inappropriate concentration of the internal standard. | Re-evaluate the concentration of the this compound working solution. It should be within the linear dynamic range of the instrument and ideally at a concentration similar to the mid-point of the calibration curve. |

| Saturation of the detector. | If the internal standard signal is too high, dilute the working solution. |

Experimental Protocol: Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine and validate the appropriate concentration of this compound internal standard for the quantification of Benperidol in human plasma.

1. Preparation of Stock and Working Solutions

-

Benperidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Benperidol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Benperidol Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the Benperidol stock solution to achieve concentrations ranging from 1 ng/mL to 300 ng/mL. A typical calibration curve for Benperidol is 1.44–240 ng/mL.[4]

-

This compound Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., 50 ng/mL, 100 ng/mL, and 200 ng/mL) in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of each calibration standard, quality control sample, and blank plasma, add 10 µL of one of the this compound working solutions.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve good separation of Benperidol and this compound from matrix components.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Benperidol: Q1/Q3 (e.g., 382.2 -> 165.1)

-

This compound: Q1/Q3 (e.g., 386.2 -> 169.1)

-

4. Data Evaluation

-

Analyze the samples prepared with each of the three this compound concentrations.

-

Evaluate the peak shape, signal-to-noise ratio, and response of the this compound peak across all samples.

-

Construct a calibration curve for each set of samples by plotting the peak area ratio (Benperidol/Benperidol-d4) against the concentration of Benperidol.

-

Select the this compound concentration that provides a consistent response across the calibration range and results in a calibration curve with the best linearity (R² > 0.99). The chosen concentration should provide a signal that is well above the noise level but not so high that it causes detector saturation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Benperidol Calibration Range (Human Plasma) | 1.44 - 240 ng/mL | [4] |

| Recommended this compound Concentration | 80 - 120 ng/mL | Based on 1/3 to 1/2 of ULOQ |

| Benperidol MRM Transition (Example) | 382.2 -> 165.1 m/z | - |

| This compound MRM Transition (Example) | 386.2 -> 169.1 m/z | - |

Visualization

Caption: Workflow for Selecting the Optimal this compound Concentration.

References

- 1. Determination of benperidol and its reduced metabolite in human plasma by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. lcms.cz [lcms.cz]

Impact of solvent choice on Benperidol-d4 stability and performance

Technical Support Center: Benperidol-d4

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the stability and performance of this compound, a deuterated internal standard used in analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled (SIL) version of Benperidol, a potent antipsychotic drug.[1][2] In analytical chemistry, it serves as an ideal internal standard (IS) for the quantification of Benperidol in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is a widely accepted practice to improve the accuracy and precision of bioanalytical methods by compensating for variability during sample preparation and analysis.[3][4][5][6]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: Based on the properties of the parent compound, Benperidol, and general practices for similar molecules, the following solvents are recommended:

-

Primary Solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH) are excellent choices for creating stock solutions due to their high solvating power for this type of compound.[7]

-

Working Solvents: Acetonitrile (ACN) and Methanol (MeOH), often mixed with water, are common solvents for preparing working solutions and are compatible with reversed-phase liquid chromatography.[8][9]

It is crucial to ensure the chosen solvent is compatible with your entire analytical workflow, from sample preparation to the LC-MS/MS system.

Q3: How should I store this compound solutions to ensure long-term stability?

A3: For optimal stability, stock solutions of this compound should be stored at low temperatures.

-

Short-term (days to weeks): Refrigeration at 2-8°C is generally acceptable.

-

Long-term (months): Freezing at -20°C or -80°C is highly recommended to minimize degradation.[10] To avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use vials.[10] Always allow solutions to come to room temperature before use to ensure homogeneity.[10]

Q4: Can the choice of solvent affect the stability of the deuterium label on this compound?

A4: Yes, the stability of deuterium labels can be compromised under certain conditions. It is important to avoid strongly acidic or basic solutions, as these can facilitate deuterium-proton exchange, particularly if the labels are on exchangeable sites like heteroatoms (O, N) or on carbons adjacent to carbonyl groups.[3][6] While the deuterium atoms in this compound are typically placed on stable positions of the molecule, prolonged exposure to harsh pH conditions should be avoided as a general precaution.

Troubleshooting Guides

This section addresses specific issues you may encounter when using this compound.

Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis

-

Possible Cause 1: Incompatible Injection Solvent

-

Explanation: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. For example, injecting a sample dissolved in 100% methanol into a mobile phase with a high aqueous content.

-

Solution: Reconstitute the final sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.

-

-

Possible Cause 2: Analyte Interaction with the Analytical Column

-

Explanation: Benperidol is a basic compound and may exhibit secondary interactions with residual silanols on silica-based columns, leading to tailing.

-

Solution:

-

Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the analyte and minimize secondary interactions.[9]

-

Consider using a column with a different chemistry, such as one with end-capping or a hybrid particle technology, which is less prone to such interactions.

-

-

Issue 2: Low or Inconsistent this compound Signal Intensity

-

Possible Cause 1: Ion Suppression or Enhancement

-

Possible Cause 2: Inefficient Ionization

-

Explanation: The solvent composition can significantly impact electrospray ionization (ESI) efficiency. Solvents with lower surface tension, such as those with a higher organic content, generally promote better droplet formation and desolvation.[8][9]

-

Solution:

-

Optimize the mobile phase composition, particularly the organic-to-aqueous ratio.

-

Ensure the presence of a proton source (e.g., 0.1% formic acid) for efficient ionization in positive ion mode.[9]

-

-

-

Possible Cause 3: Degradation of this compound

-

Explanation: The internal standard may have degraded due to improper storage or handling.

-

Solution: Prepare fresh working solutions from a stock solution that has been stored correctly. If the problem persists, prepare a new stock solution from the neat material. Conduct stability tests by comparing the response of a freshly prepared standard to one that has been stored for a period.[10]

-

Issue 3: Variability in the Analyte/Internal Standard Peak Area Ratio

-

Possible Cause 1: Differential Ion Suppression

-

Explanation: Although stable isotope-labeled internal standards are meant to co-elute with the analyte and experience similar matrix effects, chromatographic separation can sometimes occur, leading to differential ion suppression and inaccurate quantification.

-

Solution: Ensure that the chromatographic conditions provide co-elution of Benperidol and this compound. The use of a SIL internal standard is designed to compensate for matrix effects, but this is most effective when the two compounds behave identically.[4]

-

-

Possible Cause 2: Contamination of the Internal Standard

-

Explanation: The this compound standard may contain a small amount of the unlabeled Benperidol, which can affect the accuracy of the measurements, especially at low concentrations of the analyte.

-

Solution: Check the certificate of analysis for the isotopic purity of the standard. If necessary, prepare a blank sample spiked only with the internal standard to assess the level of unlabeled analyte.

-

Quantitative Data Summary

| Solution Type | Solvent System | Typical Concentration Range | Primary Use | Storage Recommendation |

| Stock Solution | 100% Methanol or 100% DMSO | 1 mg/mL | Initial high-concentration solution for dilution. | -20°C or -80°C in aliquots |

| Working Standard | 50:50 Acetonitrile:Water (+0.1% Formic Acid) | 1-100 µg/mL | Diluted standards for spiking into calibration and QC samples. | 2-8°C (short-term) |

| Final Sample | Mobile Phase A/B composition at injection | 1-1000 ng/mL | Final extract for injection into the LC-MS system. | Prepare fresh or store at 2-8°C for a validated period. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound neat material.

-

Transfer the material to a 1 mL volumetric flask.

-

Add a small amount of methanol to dissolve the material completely, using sonication if necessary.[7]

-

Once dissolved, fill the flask to the 1 mL mark with methanol.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer the solution to a suitable storage vial, label appropriately, and store at -20°C.

-

-

Working Solution (10 µg/mL):

-

Allow the stock solution to warm to room temperature.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with 50:50 acetonitrile:water.

-

Cap and invert to mix. This working solution is now ready for spiking into samples.

-

Diagrams

Caption: Workflow for preparing and using this compound as an internal standard.

Caption: Logic diagram for troubleshooting a low internal standard signal.

References

- 1. What is the mechanism of Benperidol? [synapse.patsnap.com]

- 2. Benperidol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Benperidol | TargetMol [targetmol.com]

- 8. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]